molecular formula C21H21ClN4O2S B299447 2-({4-allyl-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide

2-({4-allyl-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B299447
M. Wt: 428.9 g/mol
InChI Key: IMMPYGIFOUGJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-allyl-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.

Mechanism of Action

The mechanism of action of 2-({4-allyl-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including acetylcholinesterase and topoisomerase II.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have antifungal and anticancer activity in vitro, as well as potential as a treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({4-allyl-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide in lab experiments is its potential as a treatment for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in vivo.

Future Directions

There are several future directions for research on this compound. One area of focus could be on further understanding its mechanism of action and how it interacts with different enzymes. Another area of focus could be on optimizing its structure to improve its effectiveness as a treatment for various diseases. Additionally, research could be conducted on its potential for use in combination therapies with other drugs.

Synthesis Methods

The synthesis of 2-({4-allyl-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide involves the reaction of 4-allyl-5-(bromomethyl)phenyl-1,2,4-triazole-3-thiol with 3-chloro-2-methylaniline in the presence of a base. The resulting product is then acetylated with acetic anhydride to yield the final compound.

Scientific Research Applications

This compound has been studied for its potential use in various scientific research applications, including as an antifungal agent, an anticancer agent, and a potential treatment for Alzheimer's disease. In one study, it was found to have antifungal activity against several strains of fungi, including Candida albicans and Aspergillus niger. In another study, it was found to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have potential as a treatment for Alzheimer's disease by inhibiting acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.

properties

Product Name

2-({4-allyl-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide

Molecular Formula

C21H21ClN4O2S

Molecular Weight

428.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-[hydroxy(phenyl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H21ClN4O2S/c1-3-12-26-20(19(28)15-8-5-4-6-9-15)24-25-21(26)29-13-18(27)23-17-11-7-10-16(22)14(17)2/h3-11,19,28H,1,12-13H2,2H3,(H,23,27)

InChI Key

IMMPYGIFOUGJMF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)C(C3=CC=CC=C3)O

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)C(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.